Asenapine 11-Hydroxysulfate-13CD3

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

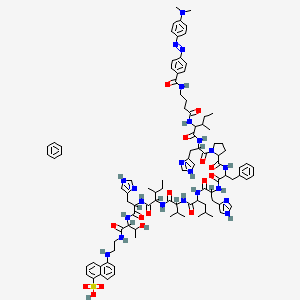

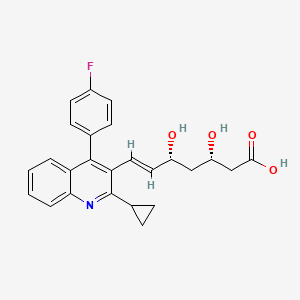

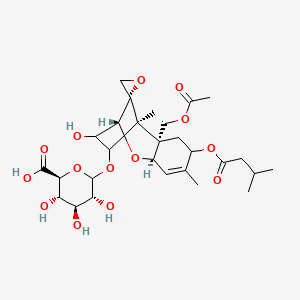

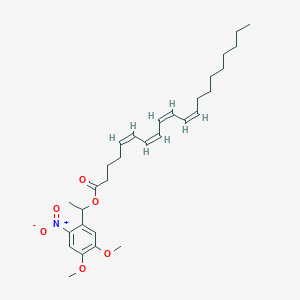

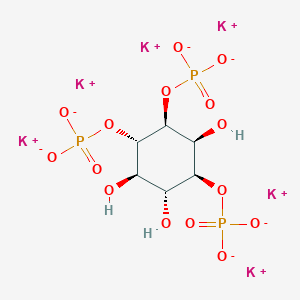

Asenapine 11-Hydroxysulfate-13CD3 is a derivative of Asenapine, an atypical antipsychotic used to treat patients with bipolar I disorder and patients with schizophrenia . It is a sublingually administered medication . The molecular formula of this compound is C₁₇H₁₆ClNO₅S.

Synthesis Analysis

The synthesis of Asenapine involves key steps such as the organocatalytic Michael addition of aldehydes to trans-nitroalkenes and subsequent reductive cyclization . The preparation of this compound involves effective utilization of labeled precursors .Molecular Structure Analysis

The molecular structure of Asenapine is complex, belonging to the dibenzo-oxepino pyrrole class . The molecular weight of this compound is 381.83.Chemical Reactions Analysis

Asenapine undergoes extensive first-pass metabolism if ingested, which is why it is administered sublingually .Physical And Chemical Properties Analysis

This compound has a molecular weight of 381.83. The density of Asenapine 11-Hydroxysulfate is predicted to be 1.479±0.06 g/cm3 .Mechanism of Action

Safety and Hazards

Future Directions

Asenapine is currently approved for the treatment of schizophrenia and manic or mixed episodes associated with bipolar I disorder . It is also used for severe post-traumatic stress disorder nightmares in soldiers as an off-label use . Future research may focus on expanding its applications and improving its formulation.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Asenapine 11-Hydroxysulfate-13CD3 involves the conversion of Asenapine to its 11-hydroxy derivative, followed by sulfation and deuteration.", "Starting Materials": [ "Asenapine", "Sulfur trioxide", "Deuterium oxide", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Asenapine is dissolved in methanol and reacted with sulfur trioxide to form the 11-hydroxy derivative.", "The 11-hydroxy derivative is then dissolved in deuterium oxide and reacted with sodium hydroxide to form the deuterated sulfate salt.", "The deuterated sulfate salt is then isolated and purified to obtain Asenapine 11-Hydroxysulfate-13CD3." ] } | |

CAS RN |

1391745-00-8 |

Molecular Formula |

C₁₇H₁₆ClNO₅S |

Molecular Weight |

381.83 |

synonyms |

(3aR,12bR)-rel-11-chloro-2,3,3a,12b-tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrol-5-ol-13CD3 5-(hydrogen sulfate) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.